8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
“8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound that belongs to the class of 1,2,4-triazolo pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo pyrimidines, such as “this compound”, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The exact synthesis process for “this compound” is not specified in the available literature.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrazine ring with a bromine atom at the 8th position . The InChI code for this compound is 1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
.
Scientific Research Applications
Anticonvulsant Activity : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, similar in structure to 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine, have been synthesized and shown potent activity against seizures in rats. These compounds serve as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Versatile Precursors in Synthesis : this compound derivatives have been used as versatile precursors for the synthesis of various novel compounds. These derivatives facilitate the formation of compounds with potential biological activities, as demonstrated in the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} (Salem et al., 2016).
Synthetic Methodology Development : Researchers have developed novel methods for synthesizing this compound derivatives, showcasing the compound’s role in advancing synthetic chemistry. For example, a novel convenient synthesis method has been developed for 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, highlighting the simplicity and efficiency of the approach (Lee et al., 1989).
Cardiovascular Agent Development : 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, closely related to this compound, have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research illustrates the potential of such compounds in the development of new cardiovascular agents (Sato et al., 1980).
Role as Synthetic Intermediates : The halogen functionalities on pyrimidine nuclei in this compound derivatives make them useful as versatile synthetic intermediates. This allows for easy diversification through various chemical reactions, demonstrating their importance in synthetic chemistry (Tang et al., 2014).
Intermediate in Biological Compound Synthesis : this compound derivatives are important intermediates in the synthesis of biologically active compounds. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo[4,3-a] pyrazine is an intermediate in many biologically active compounds, and its efficient synthesis method highlights the compound's significance (Zhang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to exert antiproliferative activities against cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine . Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXFKKYHUURSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367824-76-7 | |
Record name | 8-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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